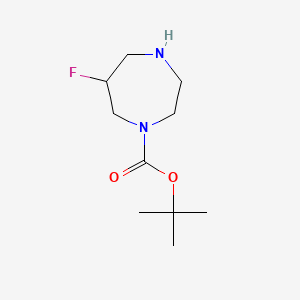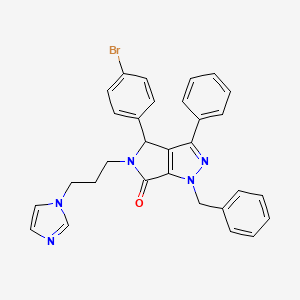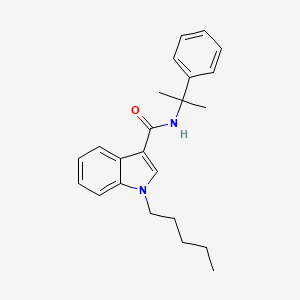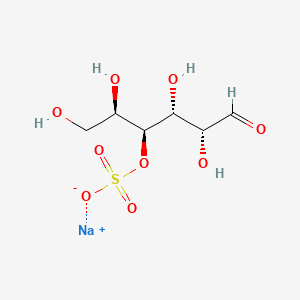
rac-Fenoxaprop P-Ethyl-2-ethylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Fenoxaprop P-Ethyl-2-ethylformate: is a chemical compound known for its application in agricultural chemistry. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is primarily used as a herbicide to control grass weeds in various crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-Fenoxaprop P-Ethyl-2-ethylformate involves several steps. The starting material is typically a phenoxypropionic acid derivative, which undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-Fenoxaprop P-Ethyl-2-ethylformate can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
rac-Fenoxaprop P-Ethyl-2-ethylformate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is widely used in the agricultural industry as a herbicide to control grass weeds in crops like wheat and barley.
Wirkmechanismus
The mechanism of action of rac-Fenoxaprop P-Ethyl-2-ethylformate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds.
Vergleich Mit ähnlichen Verbindungen
Fenoxaprop-P-ethyl: A closely related compound with similar herbicidal properties.
Clodinafop-propargyl: Another herbicide that targets acetyl-CoA carboxylase.
Diclofop-methyl: A herbicide with a similar mode of action but different chemical structure.
Uniqueness: rac-Fenoxaprop P-Ethyl-2-ethylformate is unique due to its racemic nature, providing a balanced mixture of enantiomers. This can influence its biological activity and effectiveness compared to its non-racemic counterparts.
Eigenschaften
CAS-Nummer |
154879-59-1 |
|---|---|
Molekularformel |
C21H20ClNO7 |
Molekulargewicht |
433.841 |
IUPAC-Name |
diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate |
InChI |
InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
STHXFMVMUCMJMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Synonyme |
[4-[(6-Chloro-2-benzoxazolyl)oxy]phenoxy]methylpropanedioic Acid Diethyl Ester; Diethyl 2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)-2-methylmalonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)







